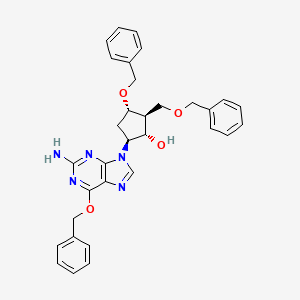

(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol

Description

Properties

IUPAC Name |

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36)/t25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPCZZWUNIHLBU-COROXYKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672073 | |

| Record name | (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142217-77-4 | |

| Record name | (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol , with CAS No. 142217-77-4 , is a complex purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C₃₂H₃₃N₅O₄

- Molecular Weight : 551.64 g/mol

- Appearance : White to off-white solid

- Purity : 99.60% (HPLC)

Structural Features

The compound features a cyclopentanol core substituted with benzyloxy groups and an amino-purine moiety, which is pivotal for its interactions with biological targets.

| Property | Value |

|---|---|

| CAS No. | 142217-77-4 |

| Molecular Formula | C₃₂H₃₃N₅O₄ |

| Molecular Weight | 551.64 g/mol |

| Purity | 99.60% (HPLC) |

| Storage Conditions | 2-8°C, protect from light |

The compound is hypothesized to interact with various receptors in the purinergic signaling pathway, particularly the adenosine receptors (A1, A2A, A3) which play crucial roles in cellular signaling related to inflammation, immune response, and neuroprotection .

Adenosine Receptors

- A1 Receptor : Involved in cardioprotection and neuroprotection.

- A2A Receptor : Plays a role in anti-inflammatory processes.

- A3 Receptor : Associated with apoptosis and cytoprotection.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Anti-inflammatory effects : By modulating the activity of immune cells through adenosine receptor pathways.

- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases due to its ability to inhibit excitotoxicity.

Study on Anti-inflammatory Activity

In a study exploring the anti-inflammatory properties of various purine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels in activated macrophages .

Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The administration of the compound resulted in reduced infarct size and improved neurological scores compared to controls. This suggests a potential therapeutic role in ischemic conditions .

Comparative Analysis with Other Compounds

To further understand its efficacy, a comparative analysis was conducted against known A3 receptor agonists:

| Compound Name | A3 Receptor Affinity | Efficacy (%) |

|---|---|---|

| IB-MECA | High | 100 |

| Cl-IB-MECA | Moderate | 55 |

| (1S,2S,3S,5S)-5-(...) | High | TBD |

This table highlights the promising affinity of our compound for the A3 receptor compared to established agonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

- Metabolic Stability :

Research Findings and Implications

- Silyl substitutions () improve thermal stability but may reduce aqueous solubility .

- Therapeutic Potential: The target compound’s benzyl-protected structure positions it as a precursor for prodrugs requiring deprotection in specific tissues (e.g., tumor microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.